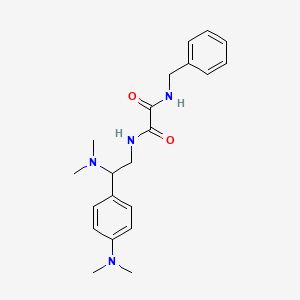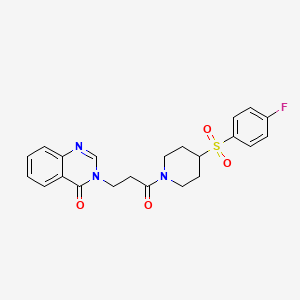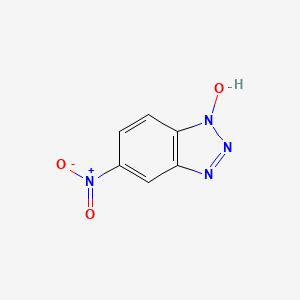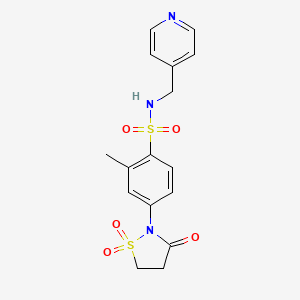
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide, also known as PSI-697, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of isoquinoline derivatives and has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
NLRP3 Inflammasome Inhibition
The compound has been investigated as an NLRP3 inflammasome inhibitor. The NLRP3 inflammasome is a cytosolic multiprotein signaling complex associated with neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, and HIV-associated dementia. Inhibition of NLRP3 activation is considered a promising therapeutic strategy for neuroinflammatory conditions .
Mechanism::Organo-Catalyst for Imidazole Synthesis
The compound has been explored as an efficient and eco-friendly acidic organic catalyst for synthesizing 2-aryl-4,5-diphenyl-1H-imidazoles. This application highlights its potential in organic synthesis .
Mechanism::Antimicrobial, Anticancer, and Antioxidant Activity
Derivatives of this compound have shown enhanced biological activities compared to the parent compound. Specifically, ten new N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives were synthesized, containing both cinnamic acid and benzenesulfonamide pharmacophore groups. These derivatives exhibited antimicrobial, anticancer, and antioxidant properties .
Mechanism::Safety and Hazards
Mecanismo De Acción
Target of Action
The compound, also known as N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclopropanecarboxamide, is a novel NLRP3 inflammasome inhibitor . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its activation . This inhibition prevents the secretion of IL-1β, a proinflammatory cytokine produced by activated microglia cells . The compound’s action on the NLRP3 inflammasome helps to control neuroinflammation actively implicated in the progression of neurodegenerative diseases .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway. Activation of the NLRP3 inflammasome is known to be controlled by a two-step signal, the priming step (signal 1) and the activating step (signal 2). The signal 1 is induced by activation of the transcriptional factor NF-κB, resulting in upregulation of NLRP3 and pro-IL-1β . By inhibiting the NLRP3 inflammasome, the compound prevents the secretion of IL-1β and other proinflammatory factors .
Pharmacokinetics
The compound’s effectiveness as an nlrp3 inflammasome inhibitor suggests it has sufficient bioavailability to interact with its target .
Result of Action
The compound’s action results in the inhibition of the NLRP3 inflammasome, leading to a decrease in the secretion of IL-1β and other proinflammatory factors . This can help to control neuroinflammation and potentially slow the progression of neurodegenerative diseases .
Propiedades
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(15-6-7-15)20-17-9-8-14-10-11-21(13-16(14)12-17)25(23,24)18-4-2-1-3-5-18/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSJSWGUXVXOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2757478.png)
![Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride](/img/structure/B2757480.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/no-structure.png)
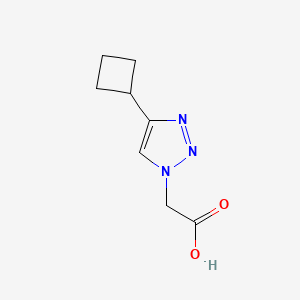
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2757485.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea](/img/structure/B2757486.png)
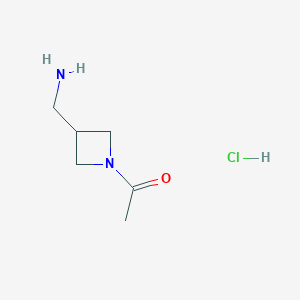
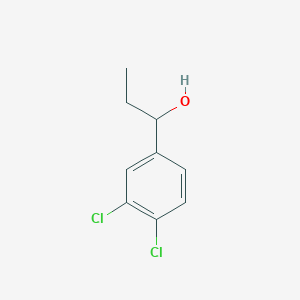
![6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2757490.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)
